molecular formula C22H23N3O5 B10875882 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-(3-hydroxypropyl)benzamide

2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-(3-hydroxypropyl)benzamide

Cat. No.: B10875882
M. Wt: 409.4 g/mol
InChI Key: YZGDKMNRSLSCJH-UHFFFAOYSA-N
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Description

2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~-(3-HYDROXYPROPYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes an isoindole moiety and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~-(3-HYDROXYPROPYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the isoindole derivative. The isoindole moiety can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine. The resulting intermediate is then subjected to further reactions to introduce the butanoyl and benzamide groups under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~-(3-HYDROXYPROPYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~-(3-HYDROXYPROPYL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~-(3-HYDROXYPROPYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Uniqueness

What sets 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~-(3-HYDROXYPROPYL)BENZAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)butanoylamino]-N-(3-hydroxypropyl)benzamide

InChI

InChI=1S/C22H23N3O5/c1-2-18(25-21(29)14-8-3-4-9-15(14)22(25)30)20(28)24-17-11-6-5-10-16(17)19(27)23-12-7-13-26/h3-6,8-11,18,26H,2,7,12-13H2,1H3,(H,23,27)(H,24,28)

InChI Key

YZGDKMNRSLSCJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)NCCCO)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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